molecular formula C26H46N4O12 B135486 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol CAS No. 146294-05-5

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol

Cat. No. B135486
M. Wt: 606.7 g/mol
InChI Key: OCYKVCXQMCPXTQ-YBWAQPBCSA-N
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Description

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol, commonly known as AZT, is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. AZT was first synthesized in 1964 by Jerome Horwitz and his team at Michigan State University. Since then, it has been studied for its potential use in treating HIV/AIDS and other viral infections.

Mechanism Of Action

AZT is a nucleoside analog, which means that it mimics the structure of natural nucleosides found in DNA. When AZT is incorporated into the viral DNA, it causes premature termination of the DNA chain, preventing further replication of the virus.

Biochemical And Physiological Effects

AZT has been shown to reduce the viral load in HIV-positive patients and delay the onset of AIDS-related symptoms. However, it also has some side effects, including anemia, neutropenia, and myopathy.

Advantages And Limitations For Lab Experiments

AZT has been widely used in laboratory experiments to study the mechanisms of viral replication and the development of drug resistance. However, its use is limited by its toxicity and potential for side effects.

Future Directions

There are several future directions for research on AZT. One area of focus is the development of new analogs with improved antiviral properties and reduced toxicity. Another area of research is the use of AZT in combination with other antiviral drugs to increase its effectiveness and reduce the risk of drug resistance. Additionally, there is ongoing research into the mechanisms of drug resistance and the development of new strategies for overcoming it.

Synthesis Methods

AZT is synthesized from thymidine, a naturally occurring nucleoside found in DNA. The synthesis involves the addition of an azide group to the 3’ position of the thymidine molecule, followed by acetylation at the 5’ position and the addition of a decanediol linker at the 2’ position.

Scientific Research Applications

AZT has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. AZT is also being studied for its potential use in treating other viral infections, such as hepatitis B and C.

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[8-[3-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKVCXQMCPXTQ-YBWAQPBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC2(N=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163345
Record name 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol

CAS RN

146294-05-5
Record name 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146294055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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